![molecular formula C21H24O2 B14228853 4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol CAS No. 500615-06-5](/img/structure/B14228853.png)
4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is an organic compound characterized by its complex structure, which includes a biphenyl core with hydroxyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Propyl Group: The propyl group can be added via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst[][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the biphenyl core into a more saturated system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated biphenyl derivatives
Substitution: Nitro or sulfonyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybiphenyl: Lacks the propyl group, making it less versatile in synthetic applications.
4’-Hydroxy-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Lacks the propyl group, affecting its biological activity.
4’-[1-(4-Methoxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and interactions.
Uniqueness
4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
500615-06-5 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexen-1-yl]phenol |
InChI |
InChI=1S/C21H24O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h3,7-14,17,21-23H,2,4-6H2,1H3 |
InChI Key |
LBEXVYGVORQPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(=CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


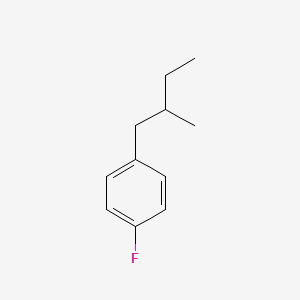
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
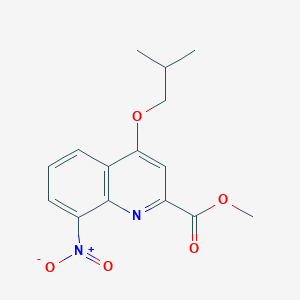
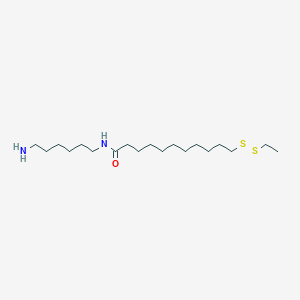
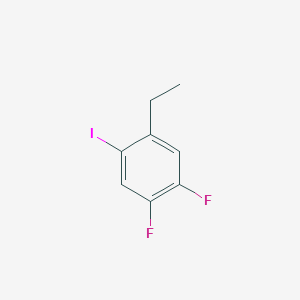
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
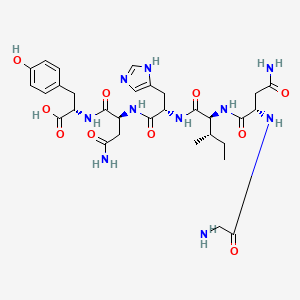
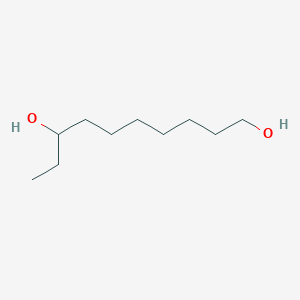
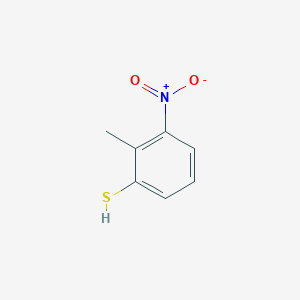
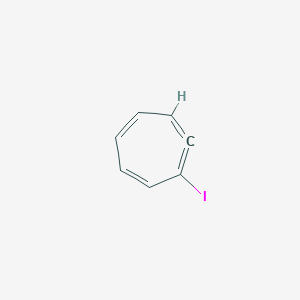
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
